

alpha-Zearalenol chemical structure and properties

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Compound of Interest

Compound Name: *alpha-Zearalenol*

Cat. No.: *B1239451*

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Chemical Identity and Physicochemical Properties

α -Zearalenol is a non-steroidal estrogenic mycotoxin belonging to the resorcylic acid lactone group.^[1] It is a major active metabolite of zearalenone, a toxin produced by fungi of the *Fusarium* genus.^{[1][2]} The conversion from the parent compound occurs primarily in the liver.^{[1][3]}

Chemical Structure

- IUPAC Name: (3S,7R,11E)-3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one^[2]
- Synonyms: α -ZEL, trans-Zearalenol^{[2][4]}
- CAS Number: 36455-72-8^{[2][5]}

Physicochemical Data

The key physicochemical properties of α -Zearalenol are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₁₈ H ₂₄ O ₅	[2][5][6]
Molecular Weight	320.38 g/mol	[1][5]
Appearance	White to off-white crystalline solid/powder	[2][5]
Melting Point	>144°C (decomposes)	[7]
Boiling Point	599.0 ± 50.0°C (Predicted)	[7]
UV Absorption Maxima	236, 274, 316 nm (in Methanol)	[2][8]
InChI Key	FPQFYIAXQDXNOR-QDKLYSGJSA-N	[2]

Solubility

Solubility is a critical parameter for in vitro and in vivo experimental design.

Solvent	Solubility	References
Dimethylformamide (DMF)	~30 mg/mL	[2][9]
Dimethyl sulfoxide (DMSO)	~30 mg/mL	[2][9]
Methanol	~10 mg/mL	[9]
Ethanol	Soluble	[9]
Water	Limited solubility / ~0.002 g/100 mL (for Zearalenone)	[8][9]

Biological Activity and Mechanism of Action

α-Zearalenol's biological effects are primarily driven by its structural similarity to endogenous estrogens, allowing it to interact with estrogen receptors.

Estrogenic Activity

α -Zearalenol is a potent agonist for Estrogen Receptor Alpha (ER α).^[2] Its binding affinity for estrogen receptors is approximately three to four times higher than that of its parent compound, zearalenone, making it a significantly more potent mycoestrogen.^{[1][3][10]} This potent estrogenic activity is the basis for its various physiological and pathological effects.^[11]

Key estrogenic effects include:

- **Stimulation of Estrogen-Dependent Cell Proliferation:** It significantly increases the proliferation of ER-positive breast cancer cells, such as MCF-7, with an EC₅₀ value as low as 0.06 nM.^{[2][5]}
- **Uterotrophic Effects:** In vivo studies demonstrate that α -Zearalenol administration increases uterine weight in immature female mice, a classic indicator of estrogenic action.^[2]

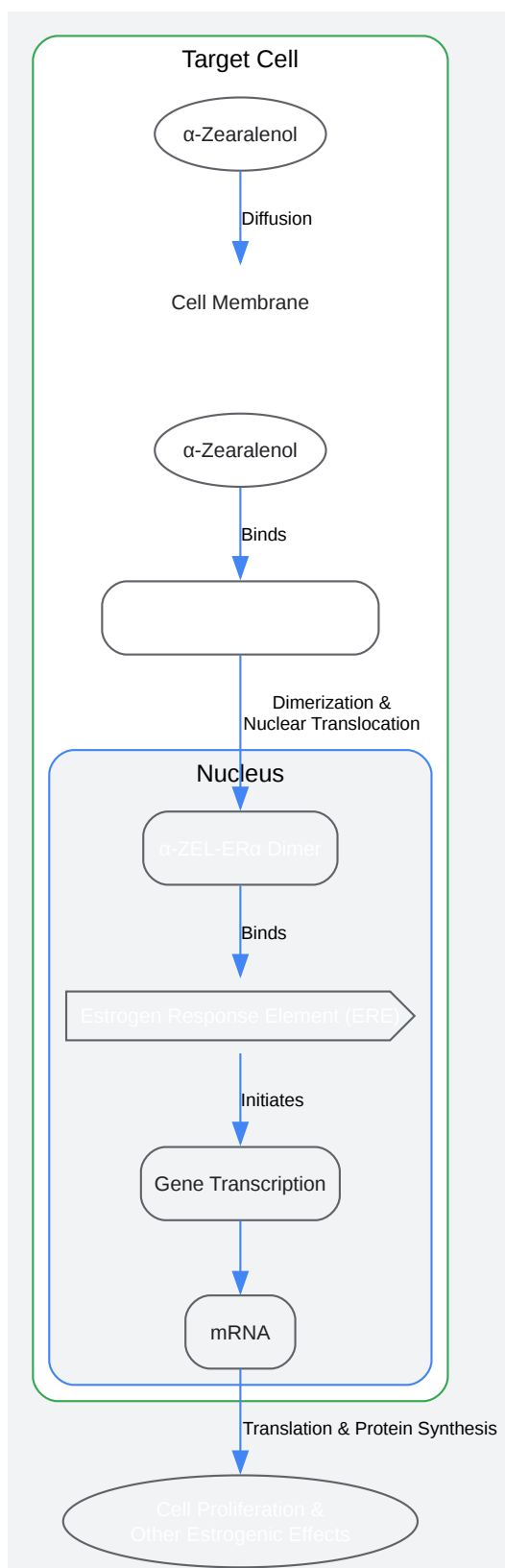
Other Biological Activities

Beyond its estrogenic effects, α -Zearalenol exhibits other notable biological activities:

- **Androgen Receptor Antagonism:** It acts as an antagonist to the human androgen receptor, with an IC₅₀ of 4,170 nM.^[2]
- **Cytotoxicity:** It induces cytotoxicity in certain cell types, such as stimulated pig neutrophils (IC₅₀ = 59.0 μ M).^[2]
- **Reproductive Toxicity:** As a potent endocrine disruptor, it can impair fertility and lead to abnormal fetal development in animals.^[4]

Signaling Pathway

The primary mechanism of action for α -Zearalenol is the activation of the classical estrogen receptor signaling pathway. Upon entering a target cell, it binds to ER α in the cytoplasm or nucleus. This binding event causes the dissociation of heat shock proteins, receptor dimerization, and subsequent translocation to the nucleus. The activated receptor-ligand complex then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of estrogen-responsive genes, which ultimately leads to cell proliferation and other estrogenic responses.



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Figure 1. Estrogenic signaling pathway of α -Zearalenol.

Experimental Protocols

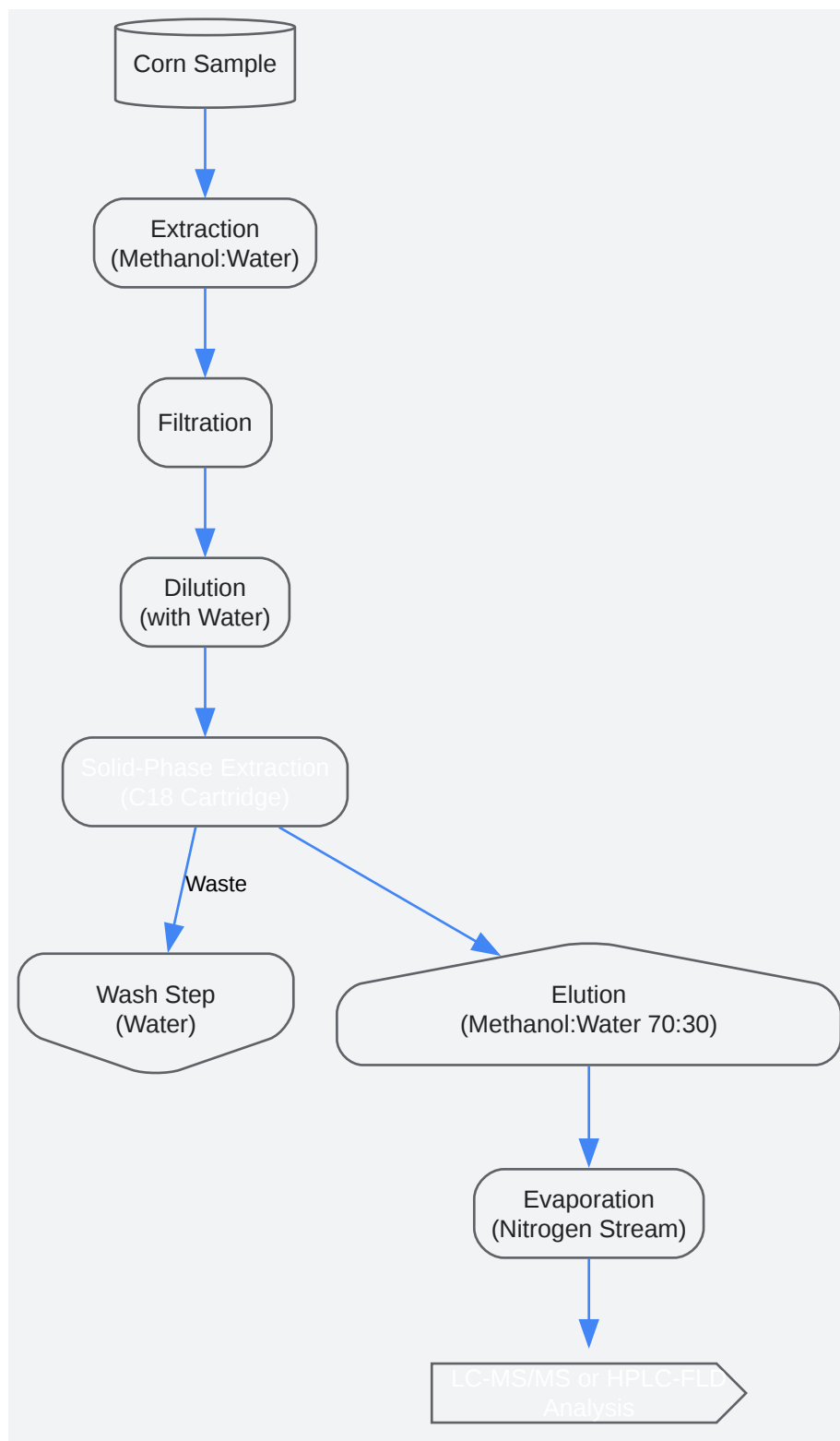
This section outlines common methodologies for the extraction, analysis, and biological assessment of α -Zearalenol.

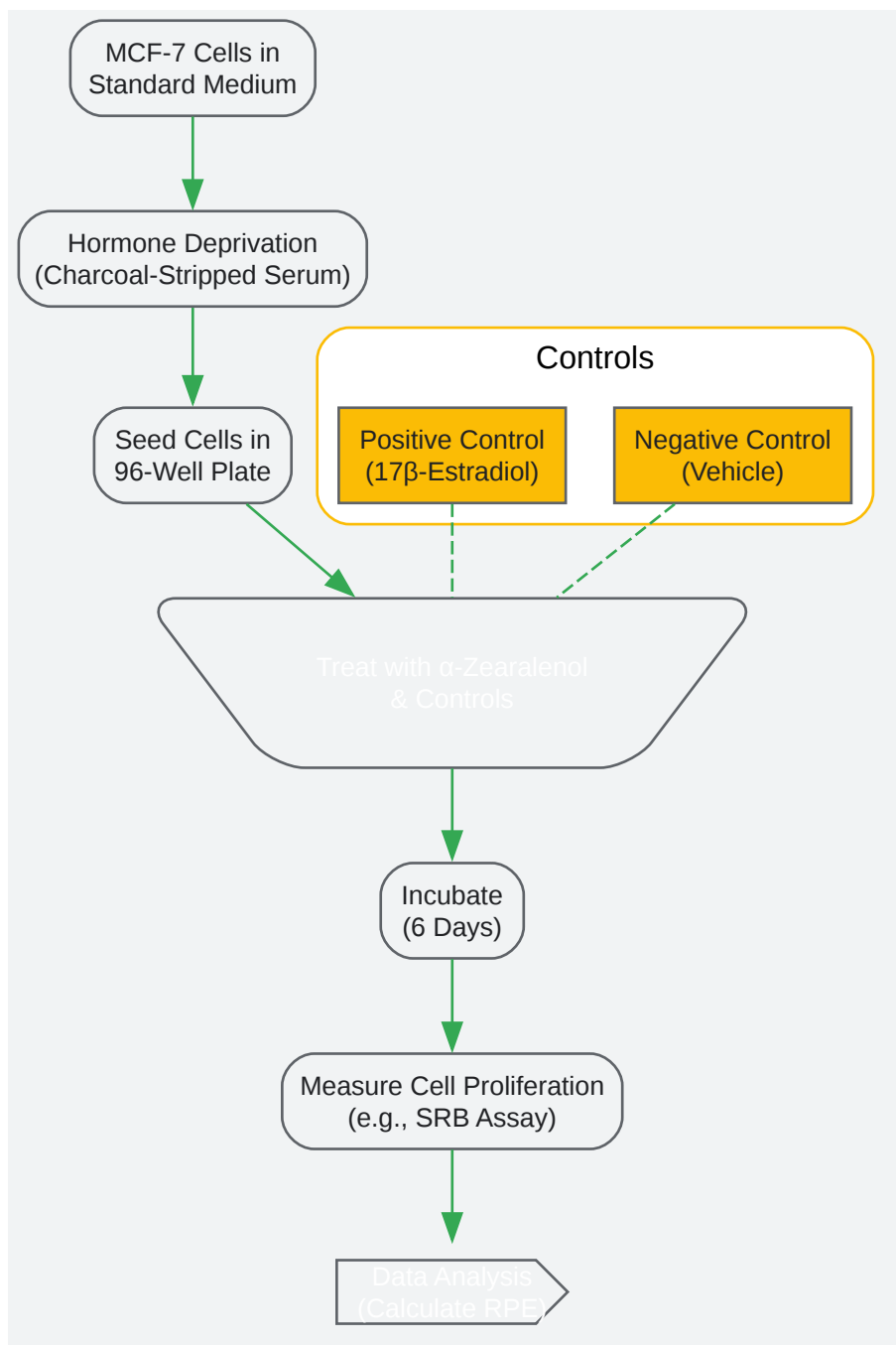
Extraction and Cleanup from Complex Matrices

Accurate quantification of α -Zearalenol requires efficient extraction from matrices like animal feed, urine, or tissue, followed by cleanup to remove interfering substances.

Protocol: Solid-Phase Extraction (SPE) from Corn^[12]

- Homogenization: Grind corn sample to a fine powder.
- Extraction: Extract a 50 g subsample with 100 mL of methanol:water (1:1, v/v) by blending at high speed for 3 minutes.
- Filtration: Filter the extract through fluted filter paper.
- Dilution: Dilute 10 mL of the filtrate with 40 mL of water.
- SPE Cleanup:
 - Condition a C18 SPE cartridge (or extraction disk) with 5 mL of methanol, followed by 5 mL of water.
 - Pass the diluted extract through the conditioned C18 cartridge.
 - Wash the cartridge with 5 mL of water to remove polar impurities.
 - Elute α -Zearalenol with 5 mL of methanol:water (70:30, v/v).
- Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in a known volume of mobile phase for analysis.





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